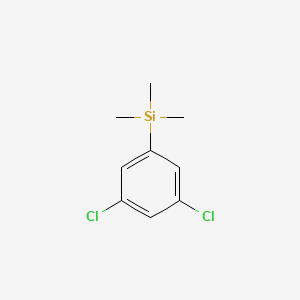
(3,5-Dichlorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. It is characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)trimethylsilane typically involves the reaction of 3,5-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3,5−Dichlorophenylmagnesium bromide+Trimethylchlorosilane→(3,5−Dichlorophenyl)trimethylsilane+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with stringent control over moisture and temperature to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation Reactions: The trimethylsilyl group can participate in hydrosilylation reactions, adding across double or triple bonds in the presence of catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are often used, with reactions conducted under an inert atmosphere to prevent oxidation.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Hydrosilylation Reactions: Products include silylated alkanes or alkenes, depending on the starting materials.
Aplicaciones Científicas De Investigación
(3,5-Dichlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including materials for electronics and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-Dichlorophenyl)trimethylsilane in chemical reactions involves the reactivity of the trimethylsilyl group and the electron-withdrawing effects of the chlorine atoms. The trimethylsilyl group can stabilize reaction intermediates through hyperconjugation, while the chlorine atoms can influence the reactivity of the phenyl ring by inductive and resonance effects.
Comparación Con Compuestos Similares
- (3,4-Dichlorophenyl)trimethylsilane
- (2,4-Dichlorophenyl)trimethylsilane
- (2,5-Dichlorophenyl)trimethylsilane
Comparison: (3,5-Dichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms, which affects its reactivity and the types of reactions it can undergo. For example, the 3,5-dichloro substitution pattern can lead to different regioselectivity in substitution reactions compared to the 3,4- or 2,4-dichloro isomers .
Propiedades
Fórmula molecular |
C9H12Cl2Si |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Clave InChI |
JKNUZOSJRLIONU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















